Nav1.7 Inhibitory Potency vs. Reference Sulfonamide Benzamides
In a patent describing N-(substituted sulfonyl)benzamide derivatives as Nav1.7 inhibitors, the target compound N-(4-amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is explicitly disclosed as an exemplary embodiment [1]. While the patent provides IC50 ranges for the broader series (generally 0.1 nM to 10 µM), a specific IC50 value for this exact compound was not reported in the searched public excerpts. In contrast, a closely related N-sulfonylbenzamide analog, PF-05089771 (an arylsulfonamide Nav1.7 inhibitor), demonstrated IC50 values of 11 nM (human Nav1.7), 12 nM (cynomolgus), 13 nM (dog), 171 nM (rat), and 8 nM (mouse) in patch clamp electrophysiology [2]. The structural difference between the target compound and PF-05089771 resides primarily in the sulfonamide linker and the aromatic substitution pattern, which are known determinants of Nav1.7 subtype selectivity across species [2]. Without a direct head-to-head comparison, the target compound's differentiation must be evaluated on a case-by-case basis in the specific assay system of interest.
| Evidence Dimension | Nav1.7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly quantified in public patent excerpts; disclosed as an exemplary Nav1.7 inhibitor within a series exhibiting IC50 range of 0.1 nM–10 µM [1] |
| Comparator Or Baseline | PF-05089771: hNav1.7 IC50 = 11 nM; cynNav1.7 IC50 = 12 nM; dogNav1.7 IC50 = 13 nM; ratNav1.7 IC50 = 171 nM; musNav1.7 IC50 = 8 nM [2] |
| Quantified Difference | Indeterminate (target compound lacks a publicly reported specific IC50 in the available patent excerpts) |
| Conditions | Automated patch clamp electrophysiology (PatchXpress) and manual patch clamp on HEK293 cells expressing recombinant human, cynomolgus, dog, rat, or mouse Nav1.7 channels [2] |
Why This Matters
This evidence positions the target compound within the pharmacologically active space of Nav1.7 inhibitors but highlights that its specific potency and selectivity must be experimentally determined against reference compounds like PF-05089771 before procurement for pain-related research.
- [1] Yan, D. et al. (2019). N-(Substituted sulfonyl)benzamide derivative, preparation method therefor, and pharmaceutical use thereof. Chinese Patent CN111212830A. Zhejiang Hisun Pharmaceutical Co., Ltd. View Source
- [2] Swain, N.A. et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Sulfonamide Nav1.7 Inhibitors. Journal of Medicinal Chemistry, 60(16), 7026–7042. (Data also curated in BindingDB BDBM154323/PubChem BioAssay). View Source
